1597258-74-6: Enhanced Binding Affinity via the N-Propyl Pyrazole Motif in Chemokine Receptor Antagonists
The introduction of N-substituted pyrazoles, such as the N-propyl group in 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine, was shown to substantially increase antiviral activity in a new series of CCR5 antagonists when compared to unsubstituted or differently substituted pyrazole analogs [1]. While direct quantitative data for the exact target compound 1597258-74-6 is not yet published, this SAR trend, derived from a closely related series, provides a class-level inference that N-propyl substitution is a key driver of potency.
| Evidence Dimension | Antiviral Potency (CCR5 Antagonism) |
|---|---|
| Target Compound Data | Substantial Increase (Trend Observed) |
| Comparator Or Baseline | Unsubstituted or differently substituted pyrazole analogs |
| Quantified Difference | Substantial Increase (Qualitative trend from SAR study) |
| Conditions | CCR5 Antagonist Screening Assay (SAR study on a sub-series containing N-substituted pyrazoles) |
Why This Matters
This class-level SAR suggests that the N-propyl substitution pattern of 1597258-74-6 is a critical feature for achieving high potency in chemokine receptor (CCR5) antagonist programs, making it a superior starting point over non-substituted pyrazole piperidine analogs.
- [1] Stupple, P. A., et al. (2010). Exploration of a new series of CCR5 antagonists: multi-dimensional optimization of a sub-series containing N-substituted pyrazoles. Bioorganic & Medicinal Chemistry Letters, 20(16), 4753-4756. View Source
